molecular formula C21H22O10 B1157591 Isohemiphloin CAS No. 3682-02-8

Isohemiphloin

Cat. No. B1157591
CAS RN: 3682-02-8
M. Wt: 434.4 g/mol
InChI Key:
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Description

Isohemiphloin is a flavonoid compound . It is also known by the synonyms 异半皮桉苷 . The compound is derived from plants, specifically from the Leguminosae family, and more specifically from Abrus precatorius Linn .


Molecular Structure Analysis

The molecular formula of this compound is C21H22O10 . The molecular weight is 434.39 . The structure of this compound includes flavonoids, isoflavanones, phenols, and polyphenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 434.39 and a molecular formula of C21H22O10 . The compound is a flavonoid and includes isoflavanones, phenols, and polyphenols .

Scientific Research Applications

  • Structural Characterization : Isohemiphloin, identified as a C-β-D-glucoside, is positioned at the 8-position of the flavonoid nucleus. This structural understanding is crucial for exploring its potential applications (Hillis & Horn, 1965).

  • Natural Occurrence : In a study on Eucalyptus hemiphloia kino, this compound was identified along with other compounds like (+)-hemiphloin and (-)-eudesmin. This provides a natural source for this compound, which could be useful for extraction and study (Hillis & Carle, 1963).

  • Drug Discovery and Development : Although not directly about this compound, a paper discussing the broader context of drug discovery highlights the importance of molecular biology in identifying potential therapeutic agents. This suggests a pathway for exploring this compound in pharmaceutical applications (Drews, 2000).

  • Other Flavonoids and Potential Applications : A study on the branches and leaves of Abies ernestii var.salouenensis, which includes this compound, could provide insights into its potential applications, considering the broad utility of flavonoids in pharmacology (Xiao Lin-jing, 2013).

  • Analytical Techniques : The development of techniques like tmChem for chemical named entity recognition in biomedical texts can assist in the more efficient identification and study of compounds like this compound (Leaman, Wei, & Lu, 2015).

  • Health and Nutritional Monitoring : While not directly related to this compound, research on the use of isotopic tools in health and nutritional monitoring underlines the importance of innovative methods in studying the impact of various compounds, which could include flavonoids like this compound (Valencia & Iyengar, 2002).

Safety and Hazards

Safety measures for handling Isohemiphloin include ensuring adequate ventilation, using safety goggles with side-shields, wearing protective gloves and impervious clothing, and using a suitable respirator . It is also recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWOQSQAVBHEV-VHLXACGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347247
Record name Isohemiphloin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3682-02-8
Record name Isohemiphloin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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